
3-(3'-氯苄氧基)苯硼酸
描述
3-(3'-Chlorobenzyloxy)phenylboronic acid (CBPA) is an important organoboronic acid that is widely used in synthetic organic chemistry and biochemistry. It is a versatile reagent that can be used for a variety of applications, including the synthesis of novel compounds, the study of biochemical and physiological processes, and the development of new research tools. CBPA is an important tool for scientists and researchers in the fields of chemistry, biochemistry, and medicine.
科学研究应用
化学合成和催化
3-(3'-氯苄氧基)苯硼酸在各种化学合成和催化过程中被使用。例如,苯硼酸,包括3-(3'-氯苄氧基)苯硼酸等衍生物,在有机转化中作为催化剂。苯硼酸被用作无毒催化剂,用于高效合成四氢苯并[b]吡喃,展示了操作简单、反应时间短、产率高和环境污染少的特点(Nemouchi et al., 2012)。此外,包括氯苯和苯硼酸在内的卤代苯在钯催化的铃木偶联反应中在常温下实现,无需膦配体,突显了苯硼酸在促进碳-碳键形成中的多功能性(Rajagopal et al., 2002)。
传感器和执行器
由于其与各种生物分子相互作用的能力,苯硼酸对传感器和执行器的发展至关重要。一项研究展示了基于氧化还原-聚(酚-3-羟基苯硼酸)的糖的放大检测,展示了一种用于糖的传感的创新方法。在这项研究中制备的电化学传感器为检测不同糖类,包括果糖、甘露糖和葡萄糖,提供了广泛的动态范围,表明苯硼酸衍生物在开发高灵敏度和选择性生物传感器方面的潜力(Li et al., 2014)。
纳米技术和药物传递
在纳米技术和靶向药物传递领域,功能化苯硼酸的聚合物显示出显著的前景。例如,功能化苯硼酸的聚合物微胶束展示了对HepG2细胞(一种肝癌细胞系)的增强靶向性和穿透性。这种特异性归因于苯硼酸与细胞表面唾液酸的相互作用,表明了一种有效的癌症靶向治疗策略(Zhang et al., 2013)。
生化分析
Biochemical Properties
3-(3’-Chlorobenzyloxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . Additionally, it can interact with other biomolecules like carbohydrates and nucleotides due to its boronic acid moiety, which can form reversible covalent bonds with cis-diols. These interactions are essential for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of 3-(3’-Chlorobenzyloxy)phenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting proteases involved in signal transduction. For instance, by inhibiting proteases like trypsin, it can modulate pathways that rely on proteolytic activation of signaling molecules . Furthermore, 3-(3’-Chlorobenzyloxy)phenylboronic acid can affect gene expression by altering the activity of transcription factors that are regulated by proteolytic cleavage. Its impact on cellular metabolism includes the potential to disrupt metabolic pathways that involve protease-regulated enzymes.
Molecular Mechanism
At the molecular level, 3-(3’-Chlorobenzyloxy)phenylboronic acid exerts its effects primarily through the inhibition of serine proteases. The boronic acid group forms a covalent bond with the hydroxyl group of the serine residue in the enzyme’s active site, leading to the formation of a tetrahedral intermediate that mimics the transition state of the substrate . This interaction effectively blocks the enzyme’s activity, preventing substrate turnover. Additionally, this compound can bind to other biomolecules with diol groups, influencing their function and stability.
Temporal Effects in Laboratory Settings
The stability and effects of 3-(3’-Chlorobenzyloxy)phenylboronic acid over time in laboratory settings are critical for its application in research. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), which helps maintain its activity over extended periods . It can degrade over time when exposed to moisture or higher temperatures, leading to a loss of efficacy. Long-term studies have shown that continuous exposure to 3-(3’-Chlorobenzyloxy)phenylboronic acid can result in sustained inhibition of target enzymes, but potential degradation products should be monitored to ensure consistent results.
Dosage Effects in Animal Models
In animal models, the effects of 3-(3’-Chlorobenzyloxy)phenylboronic acid vary with dosage. At low doses, it effectively inhibits target proteases without significant toxicity . At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis, due to off-target interactions and the accumulation of the compound in tissues. Threshold effects are observed where a minimal effective dose is required to achieve significant enzyme inhibition, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
3-(3’-Chlorobenzyloxy)phenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. It can inhibit enzymes that are part of metabolic pathways, thereby altering metabolic flux and metabolite levels . For example, by inhibiting proteases involved in protein degradation, it can affect amino acid availability and protein turnover. Additionally, its interaction with cofactors like NAD+ and ATP can influence energy metabolism and cellular redox states.
Transport and Distribution
The transport and distribution of 3-(3’-Chlorobenzyloxy)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of 3-(3’-Chlorobenzyloxy)phenylboronic acid is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with targeting signals and post-translational modifications . For instance, it may be directed to the nucleus if it interacts with nuclear localization signals on proteins. Its activity can be modulated by its localization, as different cellular compartments provide distinct microenvironments that affect its binding and reactivity.
属性
IUPAC Name |
[3-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYOIJMFZLJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584486 | |
| Record name | {3-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-33-5 | |
| Record name | {3-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



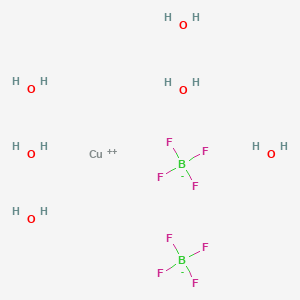
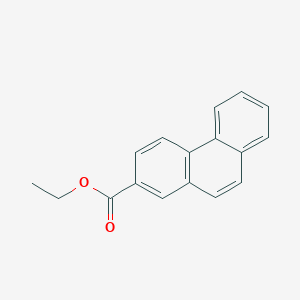




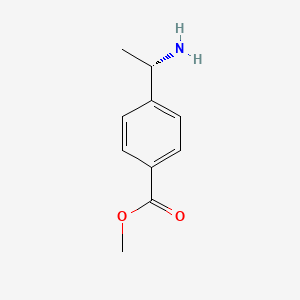
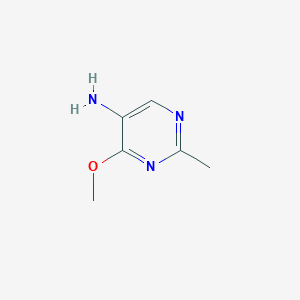
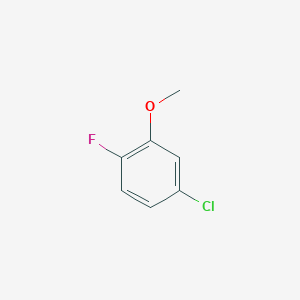
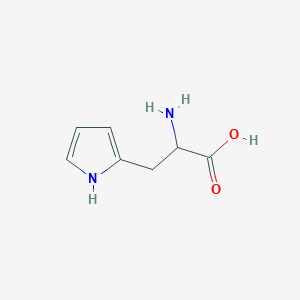
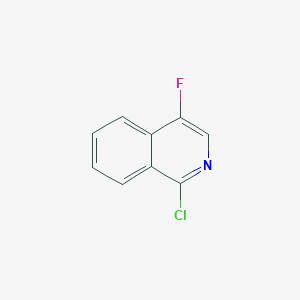
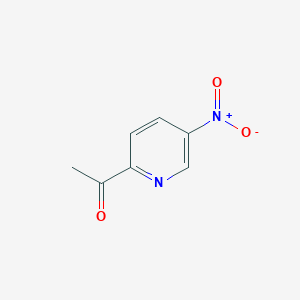
![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)
